6-Acetamido-5-bromopicolinic acid

Lipophilicity Drug-likeness Partition coefficient

Engineered 5-bromo picolinic acid with XLogP3 0.9—a 0.7 log-unit gain over the non-brominated analog—optimizes membrane partitioning for CNS and cellular permeability assays. The 5-position Br enables Pd-catalyzed cross-coupling (aryl/amino) while preserving 6-acetamido and 2-COOH handles. Select 98% pure CAS 875208-79-0 for yield-critical multi-step syntheses; positional accuracy avoids 3-bromo isomer mismatch.

Molecular Formula C8H7BrN2O3
Molecular Weight 259.06 g/mol
CAS No. 875208-79-0
Cat. No. B3292015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetamido-5-bromopicolinic acid
CAS875208-79-0
Molecular FormulaC8H7BrN2O3
Molecular Weight259.06 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=N1)C(=O)O)Br
InChIInChI=1S/C8H7BrN2O3/c1-4(12)10-7-5(9)2-3-6(11-7)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12)
InChIKeyPTDPOLVKAFLISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetamido-5-bromopicolinic acid (CAS 875208-79-0) – Compound Identity and Class Context for Procurement Screening


6-Acetamido-5-bromopicolinic acid (CAS 875208-79-0, molecular formula C₈H₇BrN₂O₃, molecular weight 259.06 g/mol) is a disubstituted picolinic acid derivative bearing an acetamido group at the 6‑position and a bromine atom at the 5‑position of the pyridine ring . It belongs to the class of halogenated pyridine carboxylic acid building blocks that serve as versatile intermediates in medicinal chemistry and pharmaceutical synthesis . The compound is commercially available from multiple suppliers with specified purities ranging from 95% to 98%, and certificates of analysis including NMR, HPLC, and GC are provided by vendors such as Bidepharm and Leyan .

Why 6-Acetamido-5-bromopicolinic acid Cannot Be Replaced by a Generic In-Class Analog


Although picolinic acid derivatives share a common pyridine‑2‑carboxylic acid core, the spatial arrangement of substituents on the ring produces non‑interchangeable physicochemical and application profiles. The 5‑bromo substituent on the target compound imparts a calculated XLogP3 of 0.9, a 0.7 log‑unit increase over the non‑brominated 6‑acetamidopicolinic acid (XLogP3 = 0.2) . This lipophilicity shift directly affects partitioning behaviour, membrane permeability potential, and chromatographic retention—parameters that dictate synthetic utility and biological screening outcomes . Furthermore, the 5‑bromo positional isomer is structurally distinct from the 3‑bromo analogue (CAS 882430‑69‑5), which is explicitly cited as an intermediate for anti‑retroviral agents and BACE2 inhibitors, whereas the 5‑bromo substitution pattern is preferred for alternative coupling chemistries . These differences mean that substituting one brominated acetamidopicolinic acid for another without verifying positional and lipophilicity requirements risks synthetic failure or misleading biological data.

Quantitative Head-to-Head Evidence: 6-Acetamido-5-bromopicolinic acid Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 of 0.9 vs. 0.2 for the Non-Brominated Analog

The computed XLogP3 of 6-acetamido-5-bromopicolinic acid is 0.9, compared to 0.2 for the non-brominated 6-acetamidopicolinic acid (CAS 26893-72-1) . This +0.7 log-unit increase arises directly from the bromine substitution at position 5 and reflects a measurable enhancement in lipophilicity. For context, a ΔlogP of 0.7 can correspond to a roughly five-fold increase in partition coefficient, impacting both chromatographic behaviour and membrane permeability predictions .

Lipophilicity Drug-likeness Partition coefficient Medicinal chemistry

Positional Isomer Application Specificity: 5-Bromo vs. 3-Bromo Directs Different Therapeutic Programs

The 3‑bromo positional isomer, 6‑acetamido‑3‑bromopicolinic acid (CAS 882430‑69‑5), is explicitly documented as a reagent for the preparation of anti‑retroviral agents and 2‑aminodihydro[1,3]thiazines as BACE2 inhibitors for diabetes treatment . By contrast, the 5‑bromo isomer (target compound) places the bromine atom in a sterically and electronically distinct position on the pyridine ring, enabling orthogonal cross‑coupling reactivity (e.g., Suzuki, Buchwald‑Hartwig) at the 5‑position while leaving the 3‑position available for further functionalisation. No primary literature or patent was identified that assigns the 5‑bromo isomer to the same anti‑retroviral or BACE2 pathways described for the 3‑bromo analogue .

Positional isomerism Anti-retroviral BACE2 inhibitor Diabetes Synthetic intermediate

Molecular Weight and Heavy Atom Count Differentiation from Non-Halogenated and Amino Analogs

The target compound (MW = 259.06 Da, 14 heavy atoms) differs from 6‑acetamidopicolinic acid (MW = 180.16 Da, 13 heavy atoms) by +78.90 Da, corresponding to the bromine substitution . It is also distinct from 6‑amino‑5‑bromopicolinic acid (CAS 1221629‑04‑4, MW = 217.02 Da), which replaces the acetamido group with a primary amine, resulting in a −42.04 Da difference . These mass differences are critical for LC‑MS purity assessment and for confirming correct building block identity in reaction monitoring.

Molecular weight Heavy atom count Mass spectrometry Quality control

Purity Specification Benchmarking: 98% (Leyan) vs. Typical 95% Industry Baseline

Among the commercially available brominated acetamidopicolinic acid isomers, the target compound is offered at 98% purity by Leyan (Product No. 1744967) , compared to the typical 95% minimum purity specification for the 3‑bromo isomer (CAS 882430‑69‑5) and for 6‑acetamidopicolinic acid from multiple vendors . Bidepharm supplies the target compound at 95+% with batch‑specific QC documentation including NMR, HPLC, and GC . This 3% purity differential, while modest, can be decisive in multi‑step synthetic sequences where intermediate purity propagates cumulatively into final yield.

Purity Quality assurance Certificate of analysis Procurement specification

GHS Hazard Profile: Absence of Notified Classifications vs. Comparator with Four Hazard Statements

The PubChem record for 6‑acetamido‑5‑bromopicolinic acid does not contain a GHS hazards classification section, indicating no harmonised C&L notifications have been submitted to ECHA for this compound to date . In contrast, the non‑brominated analog 6‑acetamidopicolinic acid (CAS 26893‑72‑1) carries four GHS hazard statements: H302 (harmful if swallowed, 33.3% notification ratio), H315 (causes skin irritation, 100%), H319 (causes serious eye irritation, 100%), and H335 (may cause respiratory irritation, 100%) . The 3‑bromo isomer (CAS 882430‑69‑5) replicates the same four hazard statements at 100% notification ratios . This absence of notified hazard data for the target compound may reflect a genuinely distinct toxicological profile or simply a lack of submitted registrations; in either case, it affects safety assessment workflows and SDS preparation requirements.

Safety GHS classification Regulatory Handling Laboratory safety

Procurement-Relevant Application Scenarios for 6-Acetamido-5-bromopicolinic acid


Medicinal Chemistry Building Block Requiring Defined Lipophilicity (XLogP3 = 0.9)

In lead optimisation programs where the target logP window for CNS or cellular permeability is narrow, the 0.9 XLogP3 of 6‑acetamido‑5‑bromopicolinic acid provides a precisely characterised starting point that the non‑brominated analog (XLogP3 = 0.2) cannot satisfy . Procurement should specify CAS 875208‑79‑0 to ensure the bromine‑dependent lipophilicity gain is retained in the final scaffold.

Suzuki or Buchwald‑Hartwig Cross‑Coupling at the Pyridine 5‑Position

The 5‑bromo substituent is strategically positioned for palladium‑catalysed cross‑coupling reactions. Unlike the 3‑bromo isomer, which is constrained to different coupling vectors, the 5‑bromo orientation permits access to 5‑aryl or 5‑amino derivatives while preserving the 6‑acetamido and 2‑carboxylic acid functionalities for subsequent transformations . This positional specificity is confirmed by supplier descriptions of the 3‑bromo isomer being directed toward anti‑retroviral and BACE2 programs, whereas the 5‑bromo isomer serves distinct coupling geometries .

High‑Purity Multi‑Step Synthesis with Cumulative Impurity Constraints

For synthetic routes exceeding three steps where downstream purification is costly or yield‑limiting, the 98% purity grade (Leyan) offers an advantage over the 95% baseline typical of the 3‑bromo isomer . The availability of NMR, HPLC, and GC certificates from suppliers such as Bidepharm further supports quality‑by‑design (QbD) workflows in pharmaceutical development .

Laboratory‑Scale Research Under Hazard‑Banding Protocols

The current absence of GHS hazard notifications for 6‑acetamido‑5‑bromopicolinic acid relative to the four hazard statements carried by 6‑acetamidopicolinic acid and the 3‑bromo isomer may streamline initial risk assessment in research laboratories operating tiered hazard banding systems . Users must verify the SDS from the specific supplier and should not assume absence of hazard, but the differentiated regulatory profile may influence compound selection for early‑stage screening where minimising handling complexity is valued.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Acetamido-5-bromopicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.